

In-depth Technical Guide: 5-Amino-2-chloronicotinonitrile (CAS 13600-46-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-chloronicotinonitrile

Cat. No.: B169250

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

5-Amino-2-chloronicotinonitrile, with the CAS number 13600-46-9, is a substituted pyridine derivative. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ CIN ₃	
Molecular Weight	153.57 g/mol	
Appearance	Off-white to light tan crystalline powder	
Melting Point	134-138 °C	
Boiling Point	No data available	
Solubility	No data available	
Density	No data available	
Vapor Pressure	No data available	
SMILES Code	N#CC1=C(Cl)N=CC(N)=C1	
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C.	

Synthesis and Analytical Methods

Synthesis

A common synthetic route to aminopyridine derivatives involves the chlorination of the corresponding aminopyridine precursor. One patented method for a related compound, 2-amino-5-chloropyridine, utilizes an oxidative chlorination reaction of 2-aminopyridine with hydrochloric acid and sodium hypochlorite.

Experimental Protocol: Oxidative Chlorination of 2-Aminopyridine (Illustrative)

Disclaimer: This is an illustrative protocol for a related compound and should be adapted and optimized for the synthesis of **5-Amino-2-chloronicotinonitrile**.

- In a 250 ml three-necked flask, 0.053 mol of 2-aminopyridine is placed in a water bath at 10°C.

- With continuous stirring, 0.16 mol of an 8% NaClO solution is added, followed by the slow dropwise addition of 0.3 mol of 25% hydrochloric acid.
- The reaction is maintained at a constant temperature of 10°C for 2 hours, after which the temperature is raised to 25°C and the reaction is continued for an additional 4 hours.
- The reaction is terminated by cooling with ice water to 10°C.
- The pH of the reaction mixture is adjusted, and the product is extracted with a suitable organic solvent (e.g., dichloroethane).
- The organic extracts are combined, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude product.
- Further purification can be achieved by recrystallization from an appropriate solvent.
- To cite this document: BenchChem. [In-depth Technical Guide: 5-Amino-2-chloronicotinonitrile (CAS 13600-46-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169250#cas-number-13600-46-9-properties-and-safety]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com